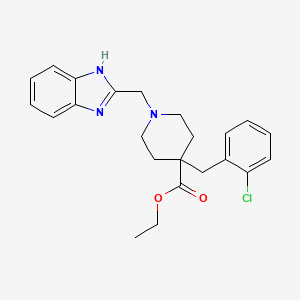
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EBCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in animal studies. However, one limitation of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate research, including investigating its potential therapeutic applications in other diseases, optimizing its synthesis method to increase its availability and reduce its cost, and studying its pharmacokinetics and pharmacodynamics in animal models. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate could also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with benzimidazole in the presence of potassium carbonate to form 1-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzene. This intermediate product is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of N,N-dimethylformamide to form ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-29-22(28)23(15-17-7-3-4-8-18(17)24)11-13-27(14-12-23)16-21-25-19-9-5-6-10-20(19)26-21/h3-10H,2,11-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCMFDYMHOGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)

(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)